molecular formula C8H4Br2O4 B076187 2,5-Dibromoterephthalic acid CAS No. 13731-82-3

2,5-Dibromoterephthalic acid

Cat. No. B076187
CAS RN: 13731-82-3
M. Wt: 323.92 g/mol
InChI Key: VUTICWRXMKBOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-Dibromoterephthalic acid involves bromination reactions of terephthalic acid derivatives or related compounds. A study reveals a facile, microwave-assisted synthesis route for deriving novel optically active polyamides from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, showcasing the versatility of dibromoterephthalic acid derivatives in polymer science (Mallakpour & Taghavi, 2008).

Molecular Structure Analysis

The molecular structure of 2,5-Dibromoterephthalic acid dihydrate was elucidated through X-ray crystallography, revealing a centrosymmetric molecule with intermolecular hydrogen bonding forming a three-dimensional framework (Song et al., 2008).

Chemical Reactions and Properties

2,5-Dibromoterephthalic acid participates in various chemical reactions, serving as a precursor for the synthesis of coordination polymers and metal-organic frameworks. It exhibits versatility in forming complexes with different metal ions, showing its potential in the development of new materials with specific physical properties (Li et al., 2009).

Physical Properties Analysis

The physical properties of compounds derived from 2,5-Dibromoterephthalic acid, such as solubility and thermal stability, are influenced by its structural characteristics. For instance, polymers synthesized using dibromoterephthalic acid derivatives exhibit good solubility in organic solvents and show thermal stability, highlighting the impact of the dibromo groups on the material's properties (Kulszewicz-Bajer et al., 2000).

Chemical Properties Analysis

The chemical behavior of 2,5-Dibromoterephthalic acid under various conditions sheds light on its reactivity and potential applications in synthesis. Its ability to form esters and amides demonstrates its functionality as a building block for designing more complex molecules and materials with desired properties (Rafiee & Mallakpour, 2016).

Scientific Research Applications

Application in High-Performance Liquid Chromatography (HPLC)

  • Scientific Field: Analytical and Bioanalytical Chemistry .
  • Summary of the Application: 2,5-Dibromoterephthalic acid is used as a monomer in the synthesis of microporous organic network@silica composites for reversed-phase/hydrophilic interaction mixed-mode chromatography .
  • Methods of Application: SiO2 was initially decorated with MON-2COOH using 2,5-dibromoterephthalic acid and tetrakis (4-ethynylphenyl)methane as monomers. The -COOH groups in 2,5-dibromoterephthalic acid and the post-modified MER molecules considerably improved the hydrophilicity of pristine MON and enhanced the hydrophilic interactions between the stationary phase and analytes .
  • Results or Outcomes: The packed column exhibited good resolution for the separation of sulfonamides, deoxynucleosides, alkaloids, and endocrine-disrupting chemicals. A column efficiency of 27,556 plates per meter was obtained for the separation of gastrodin .

Application in the Synthesis of Lanthanide Metal–Organic Frameworks (Ln-MOFs)

  • Scientific Field: Material Science .
  • Summary of the Application: 2,5-Dibromoterephthalic acid is used in the synthesis of novel 2D lanthanide metal–organic frameworks (Ln-MOFs) .
  • Methods of Application: The Ln-MOFs were synthesized by the solvothermal method .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application in Flame Retardant Polyesters

  • Scientific Field: Polymer Science .
  • Summary of the Application: 2,5-Dibromoterephthalic acid is used as a monomer for the synthesis of flame retardant polyesters .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Application in the Synthesis of Calcium-Based Coordination Complexes

  • Scientific Field: Coordination Chemistry .
  • Summary of the Application: 2,5-Dibromoterephthalic acid is used in the synthesis of four three-dimensional (3D) calcium-based coordination complexes .
  • Methods of Application: The complexes were synthesized using different N-donor organic species as additional auxiliary ligands with structure-directing roles .
  • Results or Outcomes: The complexes exhibited diverse structural topologies and luminescence properties .

Safety And Hazards

2,5-Dibromoterephthalic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If symptoms persist, medical attention should be sought .

properties

IUPAC Name

2,5-dibromoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTICWRXMKBOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065600
Record name 1,4-Benzenedicarboxylic acid, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromoterephthalic acid

CAS RN

13731-82-3
Record name 2,5-Dibromo-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13731-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromoterephthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013731823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dibromoterephthalic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxylic acid, 2,5-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dibromoterephthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIBROMOTEREPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JN659KM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromoterephthalic acid
Reactant of Route 2
2,5-Dibromoterephthalic acid
Reactant of Route 3
2,5-Dibromoterephthalic acid
Reactant of Route 4
2,5-Dibromoterephthalic acid
Reactant of Route 5
2,5-Dibromoterephthalic acid
Reactant of Route 6
2,5-Dibromoterephthalic acid

Citations

For This Compound
229
Citations
Y Sun, Y Sun, H Zheng, H Wang, Y Han, Y Yang… - …, 2016 - pubs.rsc.org
By using different N-donor organic species as additional auxiliary ligands with structure-directing roles, four three-dimensional (3D) calcium-based coordination complexes, [Ca(dbt)(…
Number of citations: 30 pubs.rsc.org
X Zhang, Y Zhang, S Jiao, X Song, S Li, K Liu… - Journal of Solid State …, 2020 - Elsevier
Four coordination polymers, namely, [Zn (DBT) (4,4′-dmbpy) (H 2 O)] n (1), [Co(DBT) (2,2′-bpy) (H 2 O)] n (2), [Zn (DBT) (2,2′-bpy)] n (3), [Zn (DBT) 0.5 (2,2′-bpy) 2 ·(HDBT − )] n (4) …
Number of citations: 2 www.sciencedirect.com
K Khotchasanthong, S Jittirattanakun… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title compound, C8H4Br2O4·C2H6O2, crystallizes with one-half of a 2,5-dibromoterephthalic acid (H2Br2tp) molecule and one-half of an ethylene glycol (EG) molecule in the the …
Number of citations: 1 scripts.iucr.org
RQ HUANG, Z LIU, S WANG, CL YU… - Chinese Journal of …, 2023 - ccspublishing.org.cn
: 将有机物 2, 5-二溴对苯二甲酸 (H 2 L 1) 作为主配体, 2, 2'-联吡啶 (L 2), 1, 10-菲咯啉 (L 3) 分别作为辅配体, 通过溶剂热法与一水硫酸锰, 六水合硝酸钴分别反应得到配合物 [Mn 2 (L 1) 2 (L 2) …
Number of citations: 0 www.ccspublishing.org.cn
H Ruiqin, W Sheng, LIU Zheng… - Journal of Synthetic …, 2022 - search.ebscohost.com
In our group, the organic compounds 2, 5-dibromoterephthalic acid (H 2 L 1 ) and 2, 2'-bipyridine (L 2 ) were used as biligands to react with zinc sulfate heptahydrate (ZnSO 4 · 7H 2 O) …
Number of citations: 0 search.ebscohost.com
M Nagata, T Kiyotsukuri, N Uchino - Sen'i Gakkaishi, 1978 - jstage.jst.go.jp
Polyamides were prepared from 2, 5-dibromoterephthalic acid (TBr2) with hexamethylenediamine, piperadine, p-phenylenediamine or 4, 4'-diaminodiphenylether. Polyesters were also …
Number of citations: 4 www.jstage.jst.go.jp
GL Song, S Liu, HJ Liu, T Zeng, HJ Zhu - … Section E: Structure …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C8H4Br2O4·2H2O, contains one half-molecule of 2,5-dibromoterephthalic acid (DBTA) and one water molecule. The DBTA molecule is …
Number of citations: 3 scripts.iucr.org
ZW He, CJ Liu, WD Li, SS Han, SS Chen - Crystals, 2019 - mdpi.com
Two interpenetrated coordination polymers (CPs) {[Zn1(L)(NO 2 pbda)] n [Zn2(L)(NO 2 pbda)] n } (1) and [Zn(L)(Brpbda)] n (2) were prepared by reactions of zinc sulfate heptahydrate …
Number of citations: 8 www.mdpi.com
JG Zhang, WJ Gong, YS Guan, HX Li… - Crystal Growth & …, 2018 - ACS Publications
Solvothermal reactions of zinc and cadmium nitrates with 1,3,5-tri-4-pyridyl-1,2-ethenylbenzene (tpeb) in the presence of various carboxylic acids including 4-iodobenzoic acid (4-HIBA), …
Number of citations: 37 pubs.acs.org
HA AL-Fayaad, KSA Arachchige, JK Clegg - CrystEngComm, 2020 - pubs.rsc.org
Two of the most successful strategies for the preparation of three-dimensional coordination polymers and MOFs are reticular synthesis and pillaring. Here we present a new approach …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.